molecular formula C14H13BFNO4 B1393386 (3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid CAS No. 874290-61-6

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid

Cat. No. B1393386
CAS RN: 874290-61-6
M. Wt: 289.07 g/mol
InChI Key: NTWYMKQJTIUFRD-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid, also known as Bz-Cbz-5F-BPBA, is an important organic compound used in many scientific fields. It is a boronic acid derivative that is used as a reagent for various synthetic applications, including the synthesis of various pharmaceutical compounds and other organic compounds. Bz-Cbz-5F-BPBA is also used in various scientific research applications, such as in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Amides

This compound is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

2. Preparation of N-Alloc-, N-Boc-, and N-Cbz-Protected Amines 3-(Cbz-Amino)-5-fluorophenylboronic acid is used in the preparation of N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are easily synthesized from various amines using many methods .

3. Development of Novel Efficient Amide Formation Procedures The compound plays a crucial role in the development of novel efficient amide formation procedures . This is a highly attractive area of research, and numerous synthetic methods for the preparation of amides have been developed .

Protection of Amino Acids

The compound is used in the protection of amino acids . The choice of amino protecting group plays an important role in the success or failure of many synthetic efforts .

Synthesis of Homoallylic Amines

3-(Cbz-Amino)-5-fluorophenylboronic acid is used in the synthesis of Cbz-protected homoallylic amines . This is achieved through an efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane .

Peptide Solid-Phase Synthesis Methods

The compound is frequently used to protect amino groups through carbamate formation, most commonly in peptide solid-phase synthesis methods .

Mechanism of Action

Target of Action

It’s known that cbz-protected amines are commonly used in organic synthesis , and they play a crucial role in the formation of amide structures , which are key components in many biologically active compounds, including peptides, proteins, and numerous drugs .

Mode of Action

The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of amides . Amides are fundamental structures in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Result of Action

The result of the action of 3-(Cbz-Amino)-5-fluorophenylboronic acid is the efficient conversion of protected amines to amides . This is particularly important in the synthesis of various biologically active compounds, including peptides, proteins, and numerous drugs .

Action Environment

The action of 3-(Cbz-Amino)-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of amide formation . Furthermore, the presence of other functional groups in the reaction environment can also influence the selectivity and yield of the reaction .

properties

IUPAC Name

[3-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYMKQJTIUFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674567
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid

CAS RN

874290-61-6
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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